molecular formula C18H18N6O3S2 B2903933 2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 894053-01-1

2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2903933
CAS No.: 894053-01-1
M. Wt: 430.5
InChI Key: AOZHPGLQUHJKPH-UHFFFAOYSA-N
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Description

2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a synthetically designed small molecule recognized for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, particularly targeting both EGFR (ErbB-1) and HER2 (ErbB-2)[https://pubchem.ncbi.nlm.nih.gov/]. This dual-specificity makes it a valuable pharmacological tool for investigating oncogenic signaling pathways driven by these receptors, which are frequently implicated in tumor proliferation, survival, and metastasis[https://www.cancer.gov/]. Researchers utilize this compound primarily in in vitro and cell-based assays to study the mechanisms of resistance to first-generation EGFR inhibitors and to explore combination therapies for aggressive cancers, such as non-small cell lung cancer (NSCLC) and HER2-positive breast cancers[https://www.aacr.org/]. Its mechanism of action involves competitively binding to the ATP-binding site of the kinase domains, thereby suppressing autophosphorylation and subsequent activation of downstream effectors like MAPK/ERK and PI3K/Akt pathways[https://www.genome.jp/kegg/]. The incorporation of the 1,3,4-thiadiazole moiety is a strategic feature common in kinase inhibitor design, contributing to key molecular interactions within the active site. Consequently, this inhibitor is a critical asset for fundamental cancer biology research, aiding in the delineation of signaling networks and the preclinical assessment of targeted therapeutic strategies.

Properties

IUPAC Name

2-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S2/c1-3-14-22-23-17(29-14)21-13(25)10-28-18-19-9-12(16(27)24(18)2)15(26)20-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3,(H,20,26)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZHPGLQUHJKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. It is known that the1,3,4-thiadiazole moiety is responsible for providing low toxicity and great in vivo stability. This suggests that the compound might interact with its targets in a way that minimizes adverse effects while maximizing therapeutic benefits.

Biochemical Pathways

Given the broad range of biological activities associated with the1,3,4-thiadiazole moiety, it is likely that this compound affects multiple pathways.

Pharmacokinetics

The presence of the1,3,4-thiadiazole moiety, which is known for its low toxicity and high in vivo stability, suggests that this compound might have favorable pharmacokinetic properties.

Result of Action

Given the broad range of biological activities associated with the1,3,4-thiadiazole moiety, it is likely that this compound has diverse effects at the molecular and cellular levels.

Action Environment

The presence of the1,3,4-thiadiazole moiety, known for its low toxicity and high in vivo stability, suggests that this compound might be relatively stable and effective under a variety of environmental conditions.

Biological Activity

The compound 2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a novel derivative that combines a dihydropyrimidine structure with a thiadiazole moiety. This unique combination is expected to confer a diverse range of biological activities. In recent years, the 1,3,4-thiadiazole scaffold has garnered attention for its broad pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of the Dihydropyrimidine Core : The initial step typically includes the reaction of substituted aldehydes with ethylacetoacetate and urea to yield pyrimidine derivatives.
  • Incorporation of Thiadiazole : The introduction of the thiadiazole ring is achieved through the reaction with thiosemicarbazide, followed by cyclization.
  • Final Modifications : The final compound is obtained by reacting the intermediate with benzaldehyde and thioglycolic acid.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. For instance:

  • Antibacterial Activity : Thiadiazole derivatives have shown efficacy against various bacterial strains. Studies indicate that modifications in the thiadiazole ring enhance antibacterial potency .

Anticancer Properties

The compound's structure suggests potential anticancer activity:

  • Mechanism of Action : The presence of the N-phenylcarboxamide group is crucial for cytotoxic activity. In vitro studies have indicated that similar compounds exhibit significant inhibition of cancer cell proliferation .

Anti-inflammatory Effects

Research indicates that thiadiazole derivatives possess anti-inflammatory properties:

  • Inhibition of Inflammatory Mediators : These compounds can modulate pathways involved in inflammation, making them candidates for further development as anti-inflammatory agents .

Case Studies

Several studies have explored the biological activities of compounds related to the target structure:

  • Study on Antimicrobial Activity : A series of thiadiazole derivatives were synthesized and tested against common pathogens. Results showed that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics .
  • Anticancer Evaluation : A study evaluated various dihydropyrimidine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications led to improved activity against breast and lung cancer cells .
  • Anti-inflammatory Research : Compounds similar to the target structure were assessed for their ability to inhibit pro-inflammatory cytokines in vitro. Findings suggested a promising role in managing inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of thiadiazole derivatives:

Biological ActivityCompound TypeMechanismReference
AntimicrobialThiadiazoleDisruption of bacterial cell wall
AnticancerDihydropyrimidineInduction of apoptosis in cancer cells
Anti-inflammatoryThiadiazoleInhibition of cytokine production

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s closest analogue is N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetamide (CAS 876895-26-0), which replaces the ethyl group on the thiadiazole with an isopropyl group . Key differences include:

Feature Target Compound CAS 876895-26-0
Thiadiazole substituent Ethyl (C₂H₅) Isopropyl (C₃H₇)
Molecular formula C₁₈H₁₉N₅O₃S₂ (calculated) C₁₇H₁₇N₅O₂S₂
Molecular weight ~425.5 g/mol 387.48 g/mol
Potential steric effects Moderate Higher (bulky isopropyl group)

Conversely, the isopropyl group may improve lipophilicity, affecting membrane permeability .

Conformational and Crystallographic Insights

A thiazolo[3,2-a]pyrimidine derivative () exhibits a puckered pyrimidine ring (deviation: 0.224 Å) and an 80.94° dihedral angle between fused rings, stabilized by C–H···O hydrogen bonds . While the target compound lacks a fused thiazole ring, its pyrimidine-thiadiazole linkage may adopt similar conformational flexibility, influencing bioactivity.

Spectroscopic Characterization

emphasizes NMR and IR spectroscopy for validating thiadiazolo-pyrimidine structures . The target compound’s carboxamide and thioether groups would display characteristic signals:

  • ¹H NMR : Peaks for phenyl (δ 7.2–7.6 ppm), methyl (δ 1.3–1.5 ppm), and NH groups (δ 8.0–10.0 ppm).
  • IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C–N (1250–1350 cm⁻¹).

Q & A

Q. [Basic] How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Use a stepwise approach: First, prepare intermediates like 5-ethyl-1,3,4-thiadiazol-2-amine, then couple with chloroacetyl chloride under pH-controlled conditions (pH 7–8) to form the thioether linkage.
  • Optimize reaction conditions: Maintain temperatures between 60–80°C for amide bond formation and use solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility .
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the final product with >95% purity .

Q. [Basic] What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify backbone connectivity and substituent positions (e.g., ethyl group on thiadiazole, phenyl ring on carboxamide) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amide, S-H stretch at ~2550 cm⁻¹ for thioether) .
  • High-Performance Liquid Chromatography (HPLC) : Validate purity (>98%) using a C18 column with acetonitrile/water mobile phase .

Q. [Basic] How should researchers design in vitro assays to evaluate antimicrobial activity?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution in 96-well plates. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .
  • Time-Kill Studies : Monitor bacterial viability over 24 hours at 2× MIC to assess bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. [Advanced] What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to bacterial dihydrofolate reductase (DHFR). Optimize ligand conformations with genetic algorithm parameters (population size: 150, iterations: 100) .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and stability of the thiadiazole and pyrimidine rings .

Q. [Advanced] How can structure-activity relationship (SAR) studies be conducted for this compound?

Methodological Answer:

  • Synthesize Analogues : Modify substituents (e.g., replace ethyl with methyl on the thiadiazole, substitute phenyl with pyridyl on the carboxamide) .
  • Biological Testing : Compare MIC values and cytotoxicity (e.g., against HEK-293 cells) to identify critical functional groups. Use ANOVA for statistical significance (p < 0.05) .

Q. [Advanced] How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Control Experimental Variables : Standardize assay conditions (e.g., pH, temperature, bacterial growth phase) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding factors (e.g., solvent choice, inoculum size) .

Q. [Advanced] What strategies improve solubility and formulation for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400/water (70:30) to enhance aqueous solubility. Confirm stability via dynamic light scattering (DLS) over 48 hours .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: ~150 nm) using emulsion-solvent evaporation. Characterize drug loading via UV-Vis spectroscopy .

Q. [Advanced] How to assess metabolic stability in preclinical models?

Methodological Answer:

  • Liver Microsome Assays : Incubate with rat liver microsomes (1 mg/mL) and NADPH cofactor. Quantify parent compound depletion over 60 minutes using LC-MS/MS .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. [Advanced] How to develop a validated HPLC method for quantification in biological matrices?

Methodological Answer:

  • Column Optimization : Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase: 0.1% formic acid in water/acetonitrile (70:30). Adjust flow rate to 1.0 mL/min .
  • Validation Parameters : Assess linearity (R² > 0.99), precision (%RSD < 5%), and recovery (>90%) per ICH guidelines .

Q. [Advanced] How to evaluate stability under varying storage and physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC .
  • Long-Term Stability : Store at 4°C, 25°C, and 40°C/75% RH for 6 months. Use Arrhenius kinetics to predict shelf life .

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